molecular formula C9H8BrF3O B1439393 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene CAS No. 934495-35-9

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

Cat. No. B1439393
M. Wt: 269.06 g/mol
InChI Key: QMHCHJWJKGDLLF-UHFFFAOYSA-N
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Description

“2-Bromo-1-ethoxy-4-trifluoromethyl-benzene” is a chemical compound with the molecular formula C9H8BrF3O . It is also known as "1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene" .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-ethoxy-4-trifluoromethyl-benzene” can be represented by the SMILES string CCOC1=CC=C(C(C(F)(F)F)=C1)Br . This indicates that the molecule consists of a benzene ring with bromo, ethoxy, and trifluoromethyl substituents .


Physical And Chemical Properties Analysis

“2-Bromo-1-ethoxy-4-trifluoromethyl-benzene” is a solid compound . It has a molecular weight of 269.06 . The InChI code for this compound is 1S/C9H8BrF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3 .

Scientific Research Applications

Synthesis of Functionalized (Trifluoromethyl)benzenes and Pyridines

Volle and Schlosser (2002) demonstrated the use of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its bromo-substituted derivatives in the preparation of functionalized (trifluoromethyl)benzenes and pyridines through Diels-Alder reactions. This process highlights the versatility of such compounds in synthesizing complex molecules with potential applications in pharmaceuticals and agrochemicals (Volle & Schlosser, 2002).

Preparation of Isoindoles

Kuroda and Kobayashi (2015) developed a synthesis route for 1-substituted 3-alkoxy-1H-isoindoles, starting from bromo-substituted phenyllithium compounds. This method underscores the role of bromo-ethoxy-trifluoromethyl-benzene derivatives in synthesizing nitrogen-containing heterocycles, which are important in medicinal chemistry (Kuroda & Kobayashi, 2015).

Reactions with Benzenethiols

Zhao et al. (2010) explored the reactions of 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, demonstrating the compound's reactivity in producing addition-elimination and substitution products. Such reactions are critical in the synthesis of sulfur-containing organic compounds, which have applications in developing pharmaceuticals and materials (Zhao et al., 2010).

Gas Chromatography Analysis

Qin (2005) detailed the separation of position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene by capillary gas chromatography, showcasing the analytical applications of bromo-ethoxy-trifluoromethyl-benzene derivatives in quality control and research laboratories (Qin, 2005).

Aryne Route to Naphthalenes

Schlosser and Castagnetti (2001) discussed the generation of aryne intermediates from bromo-trifluoromethoxy-benzene derivatives, leading to the synthesis of naphthalenes. This research provides a pathway for the construction of polycyclic aromatic hydrocarbons, which are core structures in many organic electronic materials (Schlosser & Castagnetti, 2001).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

properties

IUPAC Name

2-bromo-1-ethoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHCHJWJKGDLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669637
Record name 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

CAS RN

934495-35-9
Record name 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Starting from commercially available 2-bromo-4-trifluoromethyl-phenol and ethyliodide the title compound is obtained as colorless oil after distillation at 5×10−3 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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